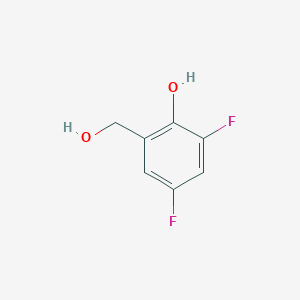

2,4-Difluoro-6-(hydroxymethyl)phenol

Description

Contextual Placement within Fluorinated Phenols and Benzyl (B1604629) Alcohols

2,4-Difluoro-6-(hydroxymethyl)phenol belongs to two significant classes of organic compounds: fluorinated phenols and benzyl alcohols. The incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. In phenols, fluorine's high electronegativity can influence the acidity of the hydroxyl group and enhance the metabolic stability of derivative compounds, a property highly sought after in pharmaceutical development.

As a substituted benzyl alcohol, the compound contains the phenylmethanol substructure. drugbank.com Benzyl alcohols are widely recognized as crucial intermediates in organic synthesis. The hydroxymethyl group (-CH₂OH) can undergo various reactions, such as oxidation to form aldehydes or carboxylic acids, or nucleophilic substitution to introduce other functional groups. The presence of both a phenolic hydroxyl group and a benzylic alcohol group on the same aromatic ring, modified by fluorine atoms, provides a rich chemical scaffold for synthetic chemists.

Academic Relevance and Research Niche

The academic relevance of this compound lies in its utility as a starting material or intermediate in the synthesis of complex, high-value molecules. While specific, large-scale applications are not widely documented in publicly available literature, its structure is indicative of its potential use in fields such as medicinal chemistry and materials science. Fluorinated aromatic compounds are integral to the design of pharmaceuticals and agrochemicals due to the favorable properties conferred by fluorine.

Its research niche is that of a multifunctional building block. Synthetic chemists can selectively target the different functional groups to build molecular complexity in a controlled, stepwise manner. For instance, the phenolic hydroxyl can be used as a handle for etherification or esterification, while the hydroxymethyl group can be transformed independently. This multi-functionality allows for the creation of diverse molecular libraries from a single, well-defined starting material.

Structural Features and Functional Group Considerations in Organic Synthesis

The synthetic utility of this compound is dictated by the interplay of its three key functional components: the two fluorine atoms, the phenolic hydroxyl group, and the hydroxymethyl group.

Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups. Their presence deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, but they also direct the regioselectivity of such reactions. Furthermore, they can serve as sites for nucleophilic aromatic substitution under specific conditions and are key to modifying the electronic properties of the molecule.

Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions like Williamson ether synthesis. The hydroxyl group is also a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, though its influence is modulated by the deactivating effect of the fluorine atoms.

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions, allowing the introduction of a wide range of other functionalities. masterorganicchemistry.com

The combination of these features in a single molecule allows for orthogonal chemical strategies, where one functional group can be reacted while the others remain protected or unreactive, providing precise control over the synthetic outcome.

| Functional Group | Key Characteristics & Reactivity |

| Fluorine Atoms | Electron-withdrawing, influences ring electronics and reactivity. |

| Phenolic -OH | Acidic, nucleophilic upon deprotonation, directing group for substitution. |

| Hydroxymethyl -CH₂OH | Primary alcohol, can be oxidized or converted to a leaving group for substitution. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2O2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2,4-difluoro-6-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |

InChI Key |

LFIGSZQZHSJDPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluoro 6 Hydroxymethyl Phenol and Analogues

Historical Development of Synthetic Routes to Fluorinated Hydroxymethylphenols

The historical synthesis of hydroxymethylphenols, including their fluorinated variants, has been dominated by methods that install a formyl group (-CHO) onto the phenol (B47542) ring, which is subsequently reduced to a hydroxymethyl group (-CH2OH). Two classical name reactions have been fundamental in this regard: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876, facilitates the ortho-formylation of phenols. wikipedia.orgorganicreactions.org The reaction typically involves treating a phenol with chloroform (B151607) (CHCl3) in the presence of a strong base, such as potassium hydroxide. researchgate.netchemistnotes.com The mechanism proceeds through the generation of dichlorocarbene (B158193) (:CCl2) from chloroform, which acts as the electrophile. wikipedia.orgnrochemistry.com The phenoxide ion attacks the dichlorocarbene, and after a series of steps including hydrolysis, the ortho-formyl group is installed. nrochemistry.com While historically significant, the Reimer-Tiemann reaction often suffers from low yields and the use of hazardous chlorinated solvents. chemistnotes.com

The Duff reaction , or hexamine aromatic formylation, provides another route to hydroxybenzaldehydes. wikipedia.org This method uses hexamethylenetetramine as the formylating agent in a medium like anhydrous glycerol (B35011) or trifluoroacetic acid. wikipedia.orguni.edu The reaction requires a strongly electron-donating group on the aromatic ring, such as the hydroxyl group of a phenol, and preferentially formylates the ortho position. wikipedia.orgrsc.org The proposed mechanism involves the generation of an iminium ion from protonated hexamine, which attacks the phenol ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde. wikipedia.org The Duff reaction has been shown to be successful for various phenols, including those where the Reimer-Tiemann reaction fails, such as with o-chlorophenol and 2,4-dichlorophenol. uni.edu

These foundational methods established the two-step formylation-reduction strategy as the primary pathway for accessing hydroxymethylphenols, laying the groundwork for the synthesis of more complex analogues, including fluorinated derivatives.

Contemporary Approaches to Synthesis

Modern synthetic strategies aim to overcome the limitations of historical methods by improving regioselectivity, yield, and substrate scope. These approaches often involve more sophisticated reagents and catalytic systems.

The key challenge in synthesizing 2,4-Difluoro-6-(hydroxymethyl)phenol is the regioselective introduction of the hydroxymethyl (or formyl) group at the C6 position of the 2,4-difluorophenol (B48109) precursor. The powerful activating and ortho-, para-directing effect of the hydroxyl group is modulated by the deactivating, meta-directing fluorine atoms. In 2,4-difluorophenol, the position ortho to the hydroxyl group and meta to both fluorine atoms (C6) is sterically accessible and electronically favored for electrophilic substitution.

Contemporary methods offer high regioselectivity for ortho-formylation. A notable example is the use of magnesium chloride and paraformaldehyde with a base like triethylamine. This method provides excellent yields of salicylaldehydes, reacting exclusively at the ortho-position for a wide range of substituted phenols. orgsyn.org Another approach involves using formamidine (B1211174) acetate (B1210297) with acetic anhydride, which can formylate phenols under mild conditions without strong acids or bases. rsc.org

| Method | Formylating Agent(s) | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic, elevated temperature | Primarily ortho, but para-isomer often formed | wikipedia.orgnrochemistry.com |

| Duff Reaction | Hexamethylenetetramine | Glyceroboric acid or TFA, 150-160°C | Highly ortho-selective | wikipedia.orguni.edu |

| Magnesium Chloride Method | Paraformaldehyde, MgCl₂, Triethylamine | Acetonitrile (B52724), reflux | Exclusively ortho-selective | orgsyn.org |

| Formamidine Acetate Method | Formamidine acetate, Acetic anhydride | Mild, no strong acid/base required | Can be controlled for mono- or di-formylation | rsc.org |

The most direct and common contemporary strategy to obtain the target compound is the reduction of a 2,4-difluoro-6-formylphenol intermediate. This transformation from an aldehyde to a primary alcohol is reliably achieved using standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent widely used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. It efficiently reduces the aldehyde group without affecting the aromatic ring or the fluorine substituents. For less sensitive substrates, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be used, followed by an aqueous workup.

An alternative, though less common, pathway could involve the benzylic oxidation of a 2,4-difluoro-6-methylphenol (B14873727) precursor. However, this approach often requires harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄), which can lead to over-oxidation to the carboxylic acid or degradation of the phenol ring.

| Reducing Agent | Formula | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, chemoselective for aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, Tetrahydrofuran (THF) | Powerful, reduces most carbonyls and other functional groups. Requires anhydrous conditions. |

| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pd/C, PtO₂) | Ethanol, Ethyl acetate | Can be used for reduction, but may also affect other functional groups under certain conditions. |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are a hallmark of modern synthetic efficiency. nih.gov While a specific MCR for the direct synthesis of this compound is not widely reported, MCRs are instrumental in creating diverse libraries of highly substituted phenol analogues.

One relevant example is the Ugi-Smiles reaction, a variation of the well-known Ugi four-component reaction. In this process, an electron-deficient phenol replaces the typical carboxylic acid component. nih.gov This opens the possibility of using fluorinated phenols, which are electron-deficient due to the inductive effect of fluorine, as substrates in MCRs. By incorporating a fluorinated phenol, an aldehyde, an amine, and an isocyanide, complex α-aminoarylamide structures can be assembled in a single step, demonstrating a powerful strategy for generating analogues.

Organometallic chemistry offers powerful and highly selective methods for C-C bond formation. Directed ortho-metalation (DoM) is a particularly effective strategy for the regiocontrolled functionalization of substituted aromatics.

For the synthesis of this compound, a DoM strategy would likely involve protecting the phenolic hydroxyl group, for instance as a methoxy (B1213986) ether (e.g., 3,4-difluoroanisole). The oxygen atom then directs a strong base, such as an organolithium reagent, to deprotonate the adjacent C6 position. The resulting ortho-lithiated species is a potent nucleophile that can react with an electrophile like N,N-dimethylformamide (DMF) to install a formyl group with high precision. chemicalbook.com Subsequent deprotection of the phenol and reduction of the aldehyde would yield the final product. This organometallic route provides a high degree of regiochemical control that can be superior to traditional electrophilic aromatic substitution methods.

Green Chemistry Principles in Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org The synthesis of this compound can be evaluated and improved through the lens of these principles.

Waste Prevention: Modern, highly selective reactions like the MgCl2-mediated ortho-formylation orgsyn.org or DoM chemicalbook.com minimize the formation of unwanted isomers, reducing separation waste and improving atom economy compared to the classical Reimer-Tiemann reaction.

Safer Solvents and Reagents: A key green objective is replacing hazardous reagents. The Reimer-Tiemann reaction uses chloroform, a toxic and environmentally damaging solvent. chemistnotes.com Greener alternatives, such as the use of paraformaldehyde orgsyn.org or the development of syntheses in safer solvents like ethanol, are preferred. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is superior to stoichiometric ones. For the reduction step, catalytic hydrogenation (H₂ over a metal catalyst) can be a greener alternative to stoichiometric metal hydrides like LiAlH₄ or NaBH₄, as it produces only water as a byproduct and the catalyst can often be recovered and reused.

Energy Efficiency: Developing syntheses that proceed under mild conditions (room temperature and atmospheric pressure) reduces energy consumption. Many modern catalytic reactions are designed to be more energy-efficient than older methods that require high temperatures.

Reducing Derivatives: Synthetic routes that avoid the need for protecting groups are considered greener because they eliminate steps for adding and removing these groups, saving time, reagents, and energy. youtube.com A direct, selective formylation of unprotected 2,4-difluorophenol is therefore preferable to a route requiring protection and deprotection of the hydroxyl group.

By applying these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally sustainable.

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of this compound and its analogues relies critically on effective purification and isolation techniques to remove unreacted starting materials, reagents, and reaction byproducts. While specific detailed protocols for the purification of this compound are not extensively documented in readily available academic literature, established methods for the purification of structurally related fluorinated phenols, salicylaldehydes, and benzyl (B1604629) alcohols provide a clear framework for achieving high purity. The choice of purification strategy is typically dictated by the physical properties of the target compound and the nature of the impurities present.

Commonly employed techniques in an academic research setting for this class of compounds include liquid-liquid extraction, column chromatography, and recrystallization. For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be utilized.

A typical purification workflow following the synthesis of this compound, which is often prepared by the reduction of its corresponding aldehyde, 2,4-Difluoro-6-hydroxybenzaldehyde, would begin with an aqueous work-up. This involves quenching the reaction mixture and separating the organic layer containing the product from the aqueous layer. The organic phase is then washed with water and brine to remove any water-soluble impurities and salts. Drying of the organic layer over an anhydrous salt such as sodium sulfate, followed by filtration and concentration under reduced pressure, yields the crude product.

For further purification, column chromatography over silica (B1680970) gel is a prevalent method. The polarity of the eluent system is chosen based on the polarity of the compound and its impurities, often determined by preliminary thin-layer chromatography (TLC). A gradient of ethyl acetate in a non-polar solvent like hexanes is frequently effective for separating phenolic compounds.

Recrystallization is another powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial, where the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. For analogous compounds like N-(2,4-diformyl-5-hydroxyphenyl)acetamide, crystallization from acetonitrile has been reported to yield a pure product. orgsyn.org

In instances where impurities are structurally very similar to the desired product, preparative HPLC may be employed. This technique offers higher resolution than standard column chromatography and is particularly useful for obtaining highly pure samples for analytical purposes.

For some fluorinated phenolic compounds, distillation under reduced pressure can be an effective purification method, particularly if the compound is a liquid or a low-melting solid and is thermally stable.

The table below summarizes common purification techniques applicable to this compound and its analogues based on methods reported for similar compounds.

| Purification Technique | Typical Application | Key Parameters |

| Liquid-Liquid Extraction | Initial work-up to separate the product from the reaction mixture. | Immiscible organic solvent (e.g., ethyl acetate, dichloromethane), aqueous washes (water, brine). |

| Column Chromatography | Removal of byproducts and unreacted starting materials. | Stationary phase: Silica gel. Mobile phase: Gradient of ethyl acetate in hexanes. |

| Recrystallization | Final purification of solid products. | Solvent selection is critical (e.g., acetonitrile, ethyl acetate/hexanes mixtures). |

| Preparative HPLC | High-purity isolation for analytical standards or difficult separations. | Stationary phase: C18 or other suitable bonded phase. Mobile phase: Acetonitrile/water or methanol/water gradients. |

| Distillation | Purification of thermally stable liquids or low-melting solids. | Performed under reduced pressure to lower the boiling point and prevent decomposition. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 6 Hydroxymethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For 2,4-Difluoro-6-(hydroxymethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its molecular framework.

¹H NMR and ¹³C NMR for Structural Assignment and Isomer Differentiation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxymethyl group, and the phenolic hydroxyl group. The aromatic region would likely display two coupled signals corresponding to the protons at the C3 and C5 positions. Due to the influence of the surrounding fluorine and hydroxyl/hydroxymethyl groups, these protons would exhibit complex splitting patterns (doublet of doublets or triplets). The hydroxymethyl protons (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself would present as a broad singlet, exchangeable with D₂O. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the hydroxyl and hydroxymethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all seven carbon atoms in the molecule. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants (¹JCF), a key feature for their identification. The carbons ortho and meta to the fluorine atoms would exhibit smaller, multi-bond couplings. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. For instance, the carbon bearing the hydroxyl group (C1) would be shifted downfield, while the carbons attached to the fluorine atoms (C2 and C4) would also be significantly deshielded and show characteristic splitting. The hydroxymethyl carbon (-CH₂OH) would appear in the aliphatic region of the spectrum.

Isomer differentiation is readily achievable using ¹H and ¹³C NMR. For example, an isomer such as 2,6-Difluoro-4-(hydroxymethyl)phenol would exhibit a different splitting pattern in the aromatic region of the ¹H NMR spectrum due to a different proton arrangement. Similarly, the ¹³C NMR spectrum would show a different pattern of C-F couplings and chemical shifts corresponding to the altered substitution pattern.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C1-OH | ~5.0-6.0 | br s | - | - |

| C3-H | ~6.8-7.0 | t or dd | - | - |

| C5-H | ~7.0-7.2 | dd | - | - |

| C6-CH₂OH | ~4.5-4.7 | s | ~60-65 | - |

| C6-CH₂OH | ~2.5-3.5 | br s | - | - |

| C1 | - | - | ~145-150 | (³JCF) ~3-5 |

| C2 | - | - | ~150-155 | (¹JCF) ~240-250 |

| C3 | - | - | ~110-115 | (²JCF) ~20-25 |

| C4 | - | - | ~155-160 | (¹JCF) ~245-255 |

| C5 | - | - | ~115-120 | (²JCF) ~20-25 |

| C6 | - | - | ~125-130 | (³JCF) ~3-5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine atoms would be influenced by the nature of the adjacent substituents. The fluorine at C2, being ortho to both a hydroxyl and a hydroxymethyl group, would experience a different electronic environment compared to the fluorine at C4, which is para to the hydroxyl group and meta to the hydroxymethyl group. Furthermore, fluorine-fluorine coupling (⁴JFF) through the aromatic ring, though typically small, might be observable. Each fluorine signal would also be split by coupling to the aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets.

Predicted ¹⁹F NMR Data

| Assignment | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

| F at C2 | -120 to -130 | ddd |

| F at C4 | -110 to -120 | ddd |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted aromatic compounds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their connectivity on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons and the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the hydroxymethyl protons to C5, C6, and C1. Similarly, the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire carbon skeleton and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. This could be used to confirm the spatial relationship between the hydroxymethyl protons and the proton at C5, as well as the phenolic proton.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations for the phenol (B47542) and alcohol would be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-F stretching vibrations are expected to give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected. The C-F bonds, while showing strong IR absorptions, may have weaker Raman signals. The symmetric stretching of the aromatic ring would also be a prominent feature.

Conformational studies could potentially be carried out by analyzing the O-H stretching region under different conditions (e.g., in different solvents or at varying concentrations) to probe intra- and intermolecular hydrogen bonding.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=C Aromatic Stretch | 1450-1600 | Strong |

| C-F Stretch | 1100-1300 | Medium |

| C-O Stretch (Phenol) | 1200-1300 | Medium |

| C-O Stretch (Alcohol) | 1000-1100 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For C₇H₆F₂O₂, the calculated exact mass is 160.0335. HRMS would be able to confirm this mass with high precision, thereby verifying the molecular formula.

The fragmentation pathway upon electron ionization would provide further structural information. The molecular ion peak [M]⁺• would be expected. Common fragmentation pathways for phenols and benzyl (B1604629) alcohols would likely be observed. This could include the loss of a hydrogen atom, a hydroxyl radical, or the hydroxymethyl group. Fragmentation involving the aromatic ring, such as the loss of CO or C₂H₂, might also occur. The presence of fluorine atoms would influence the fragmentation pattern, and fragments containing fluorine would be readily identifiable by their characteristic isotopic pattern.

Predicted HRMS Fragmentation

| m/z | Possible Fragment |

| 160 | [C₇H₆F₂O₂]⁺• (Molecular Ion) |

| 142 | [M - H₂O]⁺• |

| 131 | [M - CHO]⁺ |

| 129 | [M - CH₂OH]⁺ |

| 101 | [C₅H₂FO]⁺ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crucially, X-ray crystallography would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding. It is highly probable that the phenolic and alcoholic hydroxyl groups would participate in a network of intermolecular hydrogen bonds, influencing the crystal packing. The fluorine atoms could also participate in weaker C-H···F hydrogen bonds. The analysis of the crystal structure would provide insights into the supramolecular assembly of the molecules in the solid state.

As no published crystal structure is available, a hypothetical description would involve a detailed analysis of potential hydrogen bond donors (the two OH groups) and acceptors (the two OH groups and the two F atoms), leading to the prediction of various possible packing motifs, such as chains or sheets.

Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique for the stereochemical investigation of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. While this compound itself is an achiral molecule, its derivatives can possess chirality, for instance, through the introduction of a chiral center at the hydroxymethyl group. In such cases, ECD spectroscopy would be an indispensable tool for the assignment of the absolute configuration of the enantiomers.

Although no specific studies detailing the chiroptical properties of chiral derivatives of this compound are currently available in the scientific literature, the principles of ECD can be applied to understand how such derivatives would be characterized. The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint for each enantiomer. The spectrum typically displays positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores.

For a hypothetical chiral derivative of this compound, the aromatic ring and its substituents would act as the primary chromophore. The spatial arrangement of the chiral center relative to this chromophore would dictate the sign and intensity of the observed Cotton effects. The ECD spectra of the two enantiomers of a chiral derivative would be mirror images of each other. nih.gov

The determination of the absolute configuration of a chiral derivative of this compound would typically involve a comparison of the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations. researchgate.net This computational approach allows for the reliable assignment of the absolute configuration of new chiral compounds.

To illustrate the type of data that would be generated in such a study, a hypothetical data table for a chiral derivative of this compound is presented below. This table showcases the characteristic parameters that would be extracted from the ECD spectra of the two enantiomers.

Hypothetical ECD Data for a Chiral Derivative of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

|---|---|---|

| Enantiomer 1 | 215 | +15,000 |

| 240 | -10,000 | |

| 280 | +5,000 | |

| Enantiomer 2 | 215 | -15,000 |

| 240 | +10,000 |

Computational and Theoretical Investigations of 2,4 Difluoro 6 Hydroxymethyl Phenol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is routinely used to predict molecular geometries, energies, and electronic properties.

Conformational Analysis and Energetic Minima

A complete conformational analysis for 2,4-Difluoro-6-(hydroxymethyl)phenol, which would involve rotating the hydroxymethyl and hydroxyl groups to identify all possible conformers and their relative energetic minima, has not been published. This type of study is critical for understanding the molecule's preferred three-dimensional shape, which influences its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Specific calculations detailing the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available in the reviewed literature.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is crucial for predicting how the molecule will interact with other chemical species. No specific electrostatic potential maps or detailed Mulliken/NBO charge distribution data for this compound have been found in published research.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide a deeper understanding of its conformational flexibility in different environments (e.g., in a solvent). A search of the scientific literature did not yield any studies that have performed MD simulations on this compound.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, such as NMR spectra, which can aid in the structural elucidation of compounds.

Predicted NMR Chemical Shifts and Coupling Constants

The prediction of 1H, 13C, and 19F NMR chemical shifts and coupling constants through computational methods (like the GIAO method within a DFT framework) is a standard practice. However, no specific, publicly accessible studies report these predicted values for this compound. Such data would be highly beneficial for confirming its structure and for the analysis of related fluorinated compounds.

Simulated Vibrational Spectra for Band Assignment

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the analysis of the vibrational spectra of molecules like this compound. ijaemr.comspectroscopyonline.com Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. nih.gov The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, followed by the calculation of harmonic vibrational frequencies. ijaemr.com

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. nih.gov To improve the agreement with experimental data, the computed frequencies are commonly scaled by an empirical scaling factor. nih.gov The scaled theoretical vibrational spectrum can then be compared with the experimental spectrum, allowing for a detailed assignment of the observed vibrational bands to specific motions of the atoms and functional groups within the molecule. nih.gov

For this compound, the vibrational spectrum is expected to exhibit characteristic bands for the O-H, C-H, C-O, C-F, and aromatic C-C stretching and bending modes. The simulated spectrum would provide valuable insights into how the different substituents on the phenol (B47542) ring influence its vibrational properties.

Below is an illustrative table of selected, hypothetically calculated vibrational frequencies and their assignments for this compound, based on typical values for substituted phenols.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

| 3650 | 3504 | O-H stretch (hydroxyl group of hydroxymethyl) |

| 3580 | 3437 | O-H stretch (phenolic hydroxyl) |

| 3100 | 2976 | Aromatic C-H stretch |

| 2950 | 2832 | Asymmetric CH₂ stretch (hydroxymethyl) |

| 2880 | 2765 | Symmetric CH₂ stretch (hydroxymethyl) |

| 1620 | 1555 | Aromatic C=C stretch |

| 1480 | 1421 | Aromatic C=C stretch |

| 1350 | 1296 | C-O stretch (phenolic) |

| 1250 | 1200 | C-F stretch |

| 1050 | 1008 | C-O stretch (hydroxymethyl) |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental approach to understanding the kinetics and mechanisms of chemical reactions. wikipedia.org For the formation of this compound, a plausible synthetic route is the electrophilic aromatic substitution reaction between 2,4-difluorophenol (B48109) and formaldehyde. usda.govresearchgate.net Computational methods can be employed to model this reaction, identify the transition states, and calculate the activation energies, thereby elucidating the reaction mechanism. usda.gov

The process begins with the identification of the reactants, intermediates, transition states, and products on the potential energy surface. usda.gov The geometries of these species are optimized, and their energies are calculated using a suitable level of theory. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. usda.gov

According to transition state theory, the rate of a reaction is determined by the energy barrier between the reactants and the transition state. wikipedia.org By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined. usda.gov This allows for a comparison of different possible reaction pathways. For instance, in the reaction of a phenol with formaldehyde, substitution can occur at different positions on the aromatic ring. usda.gov Computational studies can predict the preferred site of reaction by comparing the activation energies for substitution at each position. usda.gov

For the reaction of 2,4-difluorophenol with formaldehyde, theoretical calculations could be used to compare the activation energies for the formation of this compound versus other possible isomers, providing insight into the regioselectivity of the reaction.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry provides a means to predict and analyze the NLO properties of molecules, guiding the design of new materials with enhanced NLO responses. researchgate.net The NLO properties of a molecule are related to its response to an applied electric field. nih.gov

The key parameters that describe the NLO response of a molecule are the polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). worldscientific.com These properties can be calculated using quantum chemical methods, such as DFT. nih.govresearchgate.net The calculations typically involve applying an external electric field to the molecule and calculating the resulting change in its dipole moment.

The presence of electron-donating and electron-withdrawing groups on an aromatic ring can lead to a significant intramolecular charge transfer, which can enhance the NLO properties of the molecule. nih.gov In this compound, the hydroxyl and hydroxymethyl groups are electron-donating, while the fluorine atoms are electron-withdrawing. This combination of substituents may result in interesting NLO properties.

Theoretical calculations can provide valuable insights into the structure-property relationships that govern the NLO response of this molecule. An illustrative table of hypothetically calculated NLO properties for this compound is presented below.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 2.5 |

| Mean Polarizability | <α> | 85 |

| First Hyperpolarizability | β | 150 |

| Second Hyperpolarizability | γ | 2500 |

Reactivity Profile and Chemical Transformations of 2,4 Difluoro 6 Hydroxymethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can participate in a range of reactions, including alkylation, acylation, and oxidation. The acidity of this group is enhanced by the presence of the electron-withdrawing fluorine substituents on the aromatic ring.

O-Alkylation and O-Acylation Reactions

O-alkylation of the phenolic hydroxyl group leads to the formation of ethers, while O-acylation yields esters. These reactions typically proceed via nucleophilic attack of the corresponding phenoxide ion on an alkyl or acyl halide.

O-Alkylation: In the presence of a base, the phenolic proton is abstracted to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in a Williamson ether synthesis. The general scheme for O-alkylation is as follows:

Step 1: Deprotonation: The phenol (B47542) is treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the phenoxide.

Step 2: Nucleophilic Attack: The phenoxide attacks the alkylating agent, displacing the leaving group and forming the ether.

While specific studies on 2,4-difluoro-6-(hydroxymethyl)phenol are limited, the O-alkylation of substituted phenols is a well-established transformation. google.comrepec.orgnih.govrsc.org

O-Acylation: Similar to O-alkylation, O-acylation involves the reaction of the phenoxide with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenols

| Reaction Type | Reagents and Conditions | General Product |

| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether |

| O-Acylation | 1. Base (e.g., Pyridine, Et₃N) 2. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | Aryl Ester |

Phenolic Oxidations and Radical Chemistry

Phenols can undergo oxidation to form a variety of products, including quinones and polymeric materials. The oxidation process often involves the formation of a phenoxyl radical as a key intermediate. wikipedia.orgresearchgate.net The presence of electron-withdrawing fluorine atoms can influence the oxidation potential of the phenol.

One-electron oxidation of a phenol generates a phenoxyl radical. These radicals can then undergo a number of subsequent reactions, including:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O bonded dimers.

Reaction with other molecules: The radical can react with other species in the reaction mixture, such as oxygen or other organic molecules.

Intramolecular reactions: If other reactive sites are present in the molecule, intramolecular cyclization can occur.

The specific products of phenolic oxidation are highly dependent on the reaction conditions, including the oxidant used and the presence of other reagents. Common oxidants for phenols include potassium ferricyanide, Fremy's salt, and various metal-based reagents.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atom can also act as a hydrogen bond acceptor. These hydrogen bonding interactions can significantly influence the physical and chemical properties of this compound.

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the adjacent hydroxymethyl group. This interaction can affect the acidity of the phenolic proton and the rotational freedom of the hydroxymethyl group. Intermolecular hydrogen bonding with solvent molecules or other reagent molecules can also play a crucial role in the reactivity of the compound by modulating the nucleophilicity and electrophilicity of the functional groups.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions, such as oxidation and reduction.

Oxidation to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the extent of the oxidation. rsc.orgresearchgate.netrsc.orgnih.govorganic-chemistry.org

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can selectively oxidize the primary alcohol to an aldehyde without significant over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the hydroxymethyl group directly to a carboxylic acid. A two-step process, involving initial oxidation to the aldehyde followed by a subsequent oxidation step, can also be employed. rsc.org

Table 2: Common Oxidizing Agents for the Conversion of Benzyl (B1604629) Alcohols

| Transformation | Oxidizing Agent |

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |

| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) |

Reductions and Hydrogenolysis

The hydroxymethyl group can be reduced to a methyl group through a process called hydrogenolysis. This reaction typically involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govnih.govresearchgate.netresearchgate.netoup.com

The benzylic position of the hydroxymethyl group makes it susceptible to hydrogenolysis. The reaction proceeds by initial activation of the C-O bond by the catalyst, followed by cleavage and saturation with hydrogen.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxymethyl group of this compound can undergo nucleophilic substitution reactions, typically after conversion of the hydroxyl group into a better leaving group. A common strategy involves the transformation of the alcohol into a halide, such as a benzylic bromide or chloride, which can then be readily displaced by a variety of nucleophiles.

For instance, treatment with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to convert the hydroxymethyl group into the corresponding chloromethyl or bromomethyl derivative. This activated intermediate can then react with nucleophiles such as amines, thiols, or cyanides to introduce new functional groups at the benzylic position. The reaction conditions for these substitutions would likely involve a suitable solvent and, in some cases, a base to neutralize any acid generated during the reaction.

While specific literature on this compound is limited, the reactivity of the benzylic position in similar phenolic compounds is well-established. These reactions provide a versatile method for elaborating the structure of the molecule and introducing a range of functionalities.

Ether and Ester Formation

The phenolic hydroxyl and the benzylic hydroxymethyl groups of this compound are both amenable to the formation of ethers and esters. The phenolic hydroxyl group, being more acidic, can be selectively deprotonated with a mild base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides or other electrophiles to form phenolic ethers.

The benzylic hydroxyl group can also be converted into an ether, typically under acidic conditions or via a Williamson ether synthesis after conversion to a halide. For example, acid-catalyzed dehydration of the benzylic alcohol in the presence of another alcohol can lead to the formation of a symmetrical or unsymmetrical ether.

Esterification of both hydroxyl groups can be achieved by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. The use of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), is often necessary for the esterification of the less reactive benzylic alcohol. The selective esterification of one hydroxyl group over the other can be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents. A patent for the preparation of phenolic monoesters of hydroxymethyl-containing phenols describes general procedures for such transformations.

| Functional Group | Reagent | Product Type |

| Phenolic -OH | Alkyl Halide (in presence of base) | Phenolic Ether |

| Benzylic -OH | Alkyl Halide (after conversion to halide) | Benzylic Ether |

| Phenolic -OH | Acyl Chloride/Anhydride | Phenolic Ester |

| Benzylic -OH | Acyl Chloride/Anhydride/Carboxylic Acid | Benzylic Ester |

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorobenzene Ring

The difluorobenzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being determined by the directing effects of the substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com Conversely, the fluorine atoms are deactivating yet also ortho-, para-directing. The hydroxymethyl group has a weak deactivating effect.

In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by a fluorine atom, and one ortho position is substituted with the hydroxymethyl group, the remaining open ortho position (C5) and the position para to the hydroxymethyl group (C3, which is meta to the hydroxyl group) are potential sites for substitution. However, the strong ortho-directing effect of the hydroxyl group would likely favor substitution at the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.in

Nucleophilic aromatic substitution (SNAr) on the difluorobenzene ring is also possible, particularly at the carbon atoms bearing the fluorine atoms. libretexts.org The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, fluoride). nih.gov The hydroxyl and hydroxymethyl groups are not strongly electron-withdrawing, which would make SNAr reactions on this compound less facile compared to compounds bearing nitro or cyano groups. However, under forcing conditions with strong nucleophiles, substitution of one of the fluorine atoms may be achievable. The fluorine at the C4 position is para to the activating hydroxyl group and ortho to the weakly deactivating hydroxymethyl group, while the fluorine at the C2 position is ortho to both. The precise regioselectivity would depend on the interplay of these electronic effects and the nature of the attacking nucleophile.

Cyclization and Rearrangement Reactions

The presence of multiple functional groups in this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures.

Formation of Spirocyclic Systems

While there are no specific examples in the literature of this compound being used to form spirocyclic systems, its structure contains functionalities that could potentially be elaborated for such purposes. Spiro compounds are characterized by two rings connected by a single common atom. rsc.org General strategies for the synthesis of spirocycles often involve the intramolecular reaction of a bifunctional precursor. nih.govresearchgate.net

For instance, the hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. This new functionality, in conjunction with the phenolic hydroxyl group, could then participate in a cyclization reaction with a suitable dielectrophile or dinucleophile to form a spirocyclic system where the spiro atom is adjacent to the aromatic ring. Another hypothetical route could involve the conversion of the hydroxymethyl group to a nucleophilic species that could then attack an electrophilic center on a side chain attached to the phenolic oxygen, leading to a spiro-ether.

Intramolecular Cyclizations and Heterocycle Synthesis

The ortho-relationship between the phenolic hydroxyl group and the hydroxymethyl group in this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization can occur through the reaction of these two adjacent functional groups.

A common transformation for ortho-hydroxybenzyl alcohols is acid-catalyzed dehydration to form a transient quinone methide intermediate. This highly reactive species can then undergo various cycloaddition reactions or react with nucleophiles to form a variety of heterocyclic structures.

Alternatively, the hydroxymethyl group and the phenolic hydroxyl group can react with a suitable bifunctional reagent to form a fused ring. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbonate. Similarly, reaction with a dihalide could result in the formation of a fused ether ring. The synthesis of various heterocyclic compounds often relies on the intramolecular cyclization of appropriately substituted aromatic precursors.

Synthetic Utility and Research Applications of 2,4 Difluoro 6 Hydroxymethyl Phenol

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of fluorine atoms and reactive hydroxyl and hydroxymethyl groups on the aromatic ring of 2,4-Difluoro-6-(hydroxymethyl)phenol makes it a promising starting material for the synthesis of more complex molecules.

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. dntb.gov.ua this compound can serve as a versatile precursor for a variety of fluoroaromatic compounds. The phenolic hydroxyl and hydroxymethyl groups can be readily modified or used as handles for further synthetic transformations. For instance, the hydroxyl group can be converted into an ether or ester, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. These transformations would yield a diverse array of functionalized difluorinated aromatic molecules for various applications.

The presence of two fluorine atoms on the benzene (B151609) ring also influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions and allowing for the controlled synthesis of polysubstituted aromatic compounds.

Natural products are a rich source of inspiration for the development of new chemical entities with interesting biological activities. The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the development of compounds with improved properties. While there are no specific reports of this compound being used in the synthesis of natural product analogues, its structure lends itself to such applications.

The fluorinated phenol (B47542) moiety could be incorporated into a larger molecular scaffold to mimic the aromatic portion of a natural product. The introduction of fluorine atoms can lead to analogues with altered biological activities or improved pharmacokinetic properties. The hydroxyl and hydroxymethyl groups provide convenient points for the attachment of other molecular fragments, enabling the construction of a wide range of natural product analogues for biological screening.

The design of new ligands is crucial for the development of novel metal complexes with tailored catalytic, magnetic, or optical properties. This compound possesses both a hard donor (phenolic oxygen) and a potentially flexible donor (hydroxymethyl oxygen) that can coordinate to metal centers. The phenolic oxygen can act as a bridging ligand between two metal ions, while the hydroxymethyl group can coordinate in a monodentate or bidentate fashion.

The fluorine substituents can influence the electronic properties of the ligand and, consequently, the reactivity and stability of the resulting metal complexes. By modifying the hydroxymethyl group or introducing other coordinating groups onto the aromatic ring, a variety of polydentate ligands can be synthesized from this scaffold. These ligands could be used to prepare novel coordination complexes with interesting structural and electronic properties for applications in catalysis and materials science.

Applications in Materials Science Research (e.g., polymer monomers, supramolecular assemblies)

The unique combination of functional groups and the presence of fluorine atoms suggest that this compound could be a valuable component in the design of advanced materials.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.netnih.gov The phenolic hydroxyl and hydroxymethyl groups of this compound are suitable for polymerization reactions. For example, it could be used as a monomer in the synthesis of polyesters, polyethers, or phenolic resins. researchgate.net The incorporation of the difluorinated aromatic unit into the polymer backbone would be expected to enhance the thermal stability and chemical resistance of the resulting material. mdpi.com

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-defined, non-covalently linked structures is exploited to create functional materials. The phenolic hydroxyl group of this compound is a hydrogen bond donor and acceptor, enabling it to participate in hydrogen bonding networks. The fluorine atoms can also engage in non-covalent interactions, such as halogen bonding and fluorous interactions, which can influence the self-assembly process. nih.govscispace.com These interactions could be harnessed to direct the formation of specific supramolecular architectures, such as liquid crystals or gels, with potential applications in electronics and sensing.

Chemical Probe Development for In Vitro Biochemical Studies

Chemical probes are essential tools for studying biological processes in vitro. They are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to elucidate its function. The development of fluorescent probes, in particular, has revolutionized the study of cellular processes.

While there are no specific reports on the use of this compound as a chemical probe, its structure contains elements that are amenable to probe design. The fluorinated phenol core could be functionalized with a fluorophore to generate a fluorescent probe. The hydroxyl and hydroxymethyl groups provide handles for the attachment of reactive groups that can covalently label a biological target. The fluorine atoms can enhance the binding affinity and selectivity of the probe for its target. For instance, tetraphenylethene derivatives are used as luminescence probes for the detection of biomolecules. nih.gov Similarly, hydroxymethylphenol derivatives have been synthesized and evaluated for various applications, including as indicators. researchgate.net

Role in Mechanistic Studies of Chemical Reactions (e.g., Dearomatization Reactions)

Understanding the mechanisms of chemical reactions is fundamental to the development of new synthetic methods. Substituted phenols are important substrates in a variety of chemical transformations, including dearomatization reactions, which convert flat aromatic compounds into three-dimensional structures. d-nb.infonih.govrsc.org

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient synthetic routes is paramount for the broader application of 2,4-Difluoro-6-(hydroxymethyl)phenol. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

A primary area of exploration will be the development of green chemistry approaches . This could involve utilizing safer solvent systems, minimizing energy consumption, and designing processes with higher atom economy. For instance, methods that avoid the use of hazardous reagents and favor catalytic processes are highly desirable. Research into one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could also significantly streamline the production of this compound and reduce its environmental footprint.

Furthermore, the use of biocatalysis presents a compelling avenue for sustainable synthesis. Enzymes, such as fluorinases, could potentially be engineered to catalyze the selective fluorination of a phenol (B47542) precursor, offering a highly specific and environmentally benign route to this compound. While enzyme-catalyzed fluorination is a developing field, its potential for creating complex fluorinated molecules under mild conditions makes it a critical area for future investigation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced waste, safer reagents, lower energy consumption | One-pot reactions, alternative solvents, catalytic methods |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme engineering (e.g., fluorinases), whole-cell biocatalysis |

Development of Advanced Catalytic Systems for Transformations

The functional groups of this compound—the phenolic hydroxyl, the hydroxymethyl, and the fluorinated aromatic ring—offer multiple sites for chemical modification. The development of advanced catalytic systems will be crucial for selectively transforming this building block into more complex and valuable molecules.

Transition metal catalysis , particularly with palladium and copper, is expected to play a significant role. Palladium catalysts are widely used for cross-coupling reactions, which could be employed to form new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. kaibangchem.com Future research could focus on developing catalysts with tailored ligands that can overcome the steric and electronic effects of the fluorine and hydroxymethyl substituents to achieve high yields and selectivity. kaibangchem.com

Organocatalysis offers a metal-free alternative for various transformations. Chiral organocatalysts could be developed for the asymmetric modification of the hydroxymethyl group, leading to the synthesis of enantiomerically pure derivatives. This is particularly important for pharmaceutical applications where stereochemistry is critical.

Additionally, photocatalysis is an emerging area that could enable novel transformations of this compound. Visible-light photocatalysis can facilitate reactions under mild conditions and can be used to generate reactive intermediates that are not easily accessible through traditional thermal methods.

| Catalytic System | Potential Transformations | Research Focus |

| Transition Metal (Pd, Cu) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Ligand design for improved selectivity and activity |

| Organocatalysis | Asymmetric synthesis, functional group interconversion | Development of chiral catalysts for stereoselective reactions |

| Photocatalysis | C-H functionalization, radical reactions | Exploration of novel reaction pathways under mild conditions |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of modern technologies like flow chemistry and automated synthesis will be essential.

Flow chemistry , or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. researchgate.netacs.org Future work should focus on developing robust flow protocols for the synthesis of this compound and its subsequent derivatization. This would enable the rapid and on-demand production of a library of related compounds for screening in drug discovery and materials science applications. researchgate.net

Automated synthesis platforms can further enhance the efficiency of research in this area. By combining robotics with software-controlled reaction execution, these platforms can perform a large number of experiments in a short period, facilitating high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. The development of automated workflows for the synthesis and purification of derivatives of this compound would significantly accelerate the discovery of new applications.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT) , will be a powerful tool for understanding and predicting the chemical behavior of this compound. DFT calculations can provide valuable insights into the electronic structure, reactivity, and selectivity of the molecule, guiding experimental efforts.

Future computational studies could focus on:

Mapping the electrostatic potential surface to identify the most reactive sites for electrophilic and nucleophilic attack.

Calculating reaction energy profiles to predict the feasibility of different synthetic routes and to understand the mechanism of catalytic transformations.

Analyzing frontier molecular orbitals (HOMO-LUMO) to understand the electronic transitions and predict the photophysical properties of derivatives. karazin.ua

Modeling the interaction with biological targets to aid in the rational design of new drug candidates.

These computational insights can help to prioritize synthetic targets and optimize reaction conditions, thereby saving time and resources in the laboratory.

Expanded Utility as a Synthetic Building Block in Emerging Chemical Fields

The unique combination of functional groups and fluorine substitution in this compound makes it a valuable building block for various applications. While its potential in medicinal chemistry is significant, future research should also explore its utility in other emerging fields.

In agrochemicals , the introduction of fluorine atoms can enhance the biological activity and metabolic stability of pesticides and herbicides. alfa-chemistry.com this compound could serve as a key intermediate for the synthesis of new crop protection agents.

In materials science , fluorinated compounds are known for their unique properties, such as high thermal stability and hydrophobicity. Derivatives of this compound could be investigated for applications in polymers, liquid crystals, and organic electronics. For example, its incorporation into polymer backbones could lead to materials with enhanced thermal and chemical resistance.

The exploration of this compound as a versatile building block will undoubtedly open up new avenues for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-Difluoro-6-(hydroxymethyl)phenol in the laboratory?

- Methodological Answer : Synthesis typically involves two steps:

Fluorination : Electrophilic fluorination of phenol derivatives using reagents like cesium carbonate and sodium 2-chloro-2,2-difluoroacetate under controlled pH and temperature to achieve regioselective difluorination at positions 2 and 4 .

Hydroxymethylation : Reaction of the fluorinated intermediate with formaldehyde under alkaline conditions to introduce the hydroxymethyl group at position 3. Temperature (60–80°C) and pH (8–10) must be optimized to avoid over-crosslinking, as seen in phenol-formaldehyde resin synthesis .

- Key Tools : Monitor gas evolution during fluorination using an oil bubbler and characterize intermediates via HPLC or LC-MS .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to resolve fluorine and hydroxymethyl positions. Crystallize the compound in a non-polar solvent to enhance lattice stability .

- Spectroscopy :

- ¹⁹F NMR : Confirm fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorines).

- ¹H/¹³C NMR : Identify hydroxymethyl protons (δ 4.5–5.0 ppm) and assess coupling constants for stereochemical effects .

Q. What are the primary reactive sites of this compound in substitution reactions?

- Methodological Answer :

- The hydroxymethyl group (-CH₂OH) is susceptible to oxidation (e.g., KMnO₄ in acidic conditions yields 2,4-difluoro-6-carboxyphenol) or nucleophilic substitution (e.g., thiols replace -OH to form thioether derivatives).

- Fluorine atoms at positions 2 and 4 deactivate the aromatic ring, directing electrophiles to the less hindered position 5. For example, bromination occurs selectively at position 6 under mild conditions .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound during synthesis?

- Methodological Answer :

- By-product formation : Competing crosslinking (e.g., dimerization via hydroxymethyl groups) can occur if formaldehyde is in excess. Mitigate this by:

- Using a formaldehyde/phenol molar ratio ≤ 1:1 .

- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity .

- Quantitative analysis : Track by-products via LC-MS/MS with isotopic labeling (e.g., ²H/¹³C tracers) to distinguish between desired and side products .

Q. What advanced analytical techniques resolve discrepancies in reported reactivity data for fluorinated hydroxymethylphenols?

- Methodological Answer :

- Kinetic studies : Use stopped-flow NMR to monitor real-time reaction kinetics of hydroxymethyl oxidation. Compare activation energies under varying pH and solvent polarity .

- Computational modeling : Apply density functional theory (DFT) to predict substituent effects on transition states. For example, fluorine’s electron-withdrawing nature increases the energy barrier for electrophilic substitution at position 6 .

Q. How can researchers ensure safe handling and risk assessment for this compound?

- Methodological Answer :

- Hazard analysis : Follow protocols from Prudent Practices in the Laboratory (National Academies Press, 2011) to evaluate risks associated with formaldehyde, fluorinating agents, and reactive intermediates. Key steps include:

- Fume hood use for volatile reagents .

- Gas detection systems for formaldehyde monitoring .

- Waste management : Neutralize acidic by-products (e.g., HF) with calcium carbonate before disposal .

Q. What role does this compound play in prodrug design for targeted drug delivery?

- Methodological Answer :

- The hydroxymethyl group can be functionalized with ROS-sensitive triggers (e.g., arylboronates) for site-specific drug release. For example:

- Attach 5-fluorouracil (5FU) via a boronate linker; ROS cleavage releases 5FU and generates nontoxic 4-(hydroxymethyl)phenol as a byproduct .

- Validate release kinetics using LC-MS/MS and cell-based ROS assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.